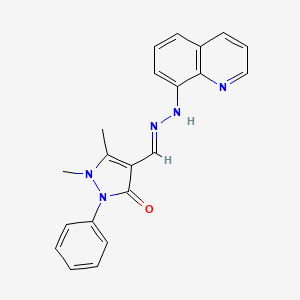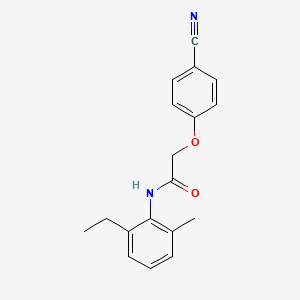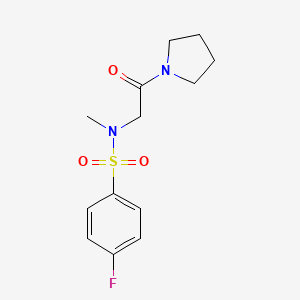![molecular formula C17H18N2O3 B5864333 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a member of the benzamide family and has been studied for its ability to inhibit certain enzymes and regulate cellular processes. In
作用机制
The mechanism of action of 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide is not fully understood, but it is thought to involve the inhibition of HDACs and the regulation of autophagy. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, this compound can promote the acetylation of histones and increase gene expression.
This compound has also been found to induce autophagy in cancer cells, which may be mediated by the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a cellular energy sensor that regulates various metabolic processes, including autophagy.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells. As an HDAC inhibitor, this compound can increase the acetylation of histones and promote gene expression. This can lead to changes in cellular differentiation and proliferation, which may have implications for cancer treatment.
This compound has also been found to induce autophagy in cancer cells, which can lead to the degradation of damaged or unwanted components. This process may help to prevent the accumulation of toxic proteins and promote cell survival.
实验室实验的优点和局限性
One advantage of using 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide in lab experiments is its high potency as an HDAC inhibitor. This can make it a useful tool for studying the role of HDACs in gene expression and cellular differentiation.
One limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide. One area of interest is its potential therapeutic applications for cancer treatment. Studies have shown that this compound can induce autophagy in cancer cells, which may make it a promising candidate for combination therapy with other anti-cancer agents.
Another area of research is the development of more potent and selective HDAC inhibitors. This compound has been found to be a potent HDAC inhibitor, but it may also inhibit other enzymes that can lead to off-target effects. Developing more selective HDAC inhibitors may help to minimize these effects and improve the therapeutic potential of these compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit HDACs and regulate autophagy make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and develop more selective HDAC inhibitors.
合成方法
The synthesis of 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide involves the condensation of 2,4-dimethylphenol with chloroacetyl chloride to form 2-chloro-4-(2,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with 2-aminobenzamide to form this compound. The yield of this reaction is typically high, and the purity of the final product can be achieved through recrystallization.
科学研究应用
2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. HDAC inhibitors have been shown to have anti-cancer properties, and this compound has been found to be a potent HDAC inhibitor.
In addition to its HDAC inhibitory properties, this compound has also been studied for its ability to regulate autophagy, a process in which cells recycle damaged or unwanted components. Dysregulation of autophagy has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This compound has been found to induce autophagy in cancer cells, suggesting that it may have therapeutic potential for cancer treatment.
属性
IUPAC Name |
2-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-7-8-15(12(2)9-11)22-10-16(20)19-14-6-4-3-5-13(14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKJCEQKPXOPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)

![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)
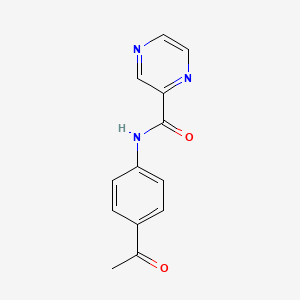

![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
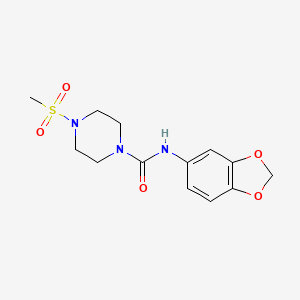

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)
